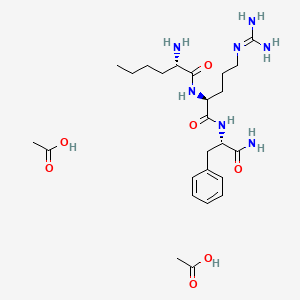
Nle-Arg-Phe-NH2 (acetate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nle-Arg-Phe-NH2 (acetate) is a tripeptide compound, typically found in the form of acetate. It is composed of three amino acids: norleucine (Nle), arginine (Arg), and phenylalanine (Phe), with an amide group at the C-terminus. This compound is often used in scientific research due to its biological activity and potential therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Nle-Arg-Phe-NH2 (acetate) involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process begins with the attachment of the C-terminal amino acid (Phe) to a solid resin. Subsequent amino acids (Arg and Nle) are added sequentially through coupling reactions. Each coupling step is followed by deprotection to remove protecting groups from the amino acids, allowing the next amino acid to be added. The final product is cleaved from the resin and purified .
Industrial Production Methods
Industrial production of Nle-Arg-Phe-NH2 (acetate) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves the same steps of coupling, deprotection, and cleavage, but with optimized conditions to ensure high purity and consistency .
化学反应分析
Types of Reactions
Nle-Arg-Phe-NH2 (acetate) can undergo various chemical reactions, including:
Oxidation: The arginine residue can be oxidized to form citrulline.
Reduction: Reduction reactions can modify the peptide bonds or side chains.
Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, performic acid.
Reducing agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution reagents: Various amino acid derivatives and protecting groups
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of arginine can produce citrulline, while substitution reactions can yield modified peptides with different biological activities .
科学研究应用
Nle-Arg-Phe-NH2 (acetate) has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in cellular signaling and muscle contraction.
Medicine: Explored for potential therapeutic applications, such as in the treatment of parasitic infections.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools
作用机制
The mechanism of action of Nle-Arg-Phe-NH2 (acetate) involves its interaction with specific molecular targets, such as receptors and enzymes. For example, it has been shown to contract muscle fibers by interacting with receptors on the muscle cells. The exact pathways and molecular targets can vary depending on the specific biological context .
相似化合物的比较
Nle-Arg-Phe-NH2 (acetate) can be compared with other similar tripeptides, such as:
Phe-Met-Arg-Phe-NH2 (FMRFa): A related peptide with similar biological activity but different amino acid composition.
FE200041 (d-Phe-d-Phe-d-Nle-d-Arg-NH2): A synthetic analog with modifications to enhance its activity and selectivity
These comparisons highlight the unique properties of Nle-Arg-Phe-NH2 (acetate), such as its specific amino acid sequence and biological activity, which make it valuable for various research applications .
属性
分子式 |
C25H43N7O7 |
|---|---|
分子量 |
553.7 g/mol |
IUPAC 名称 |
acetic acid;(2S)-2-amino-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]hexanamide |
InChI |
InChI=1S/C21H35N7O3.2C2H4O2/c1-2-3-10-15(22)19(30)27-16(11-7-12-26-21(24)25)20(31)28-17(18(23)29)13-14-8-5-4-6-9-14;2*1-2(3)4/h4-6,8-9,15-17H,2-3,7,10-13,22H2,1H3,(H2,23,29)(H,27,30)(H,28,31)(H4,24,25,26);2*1H3,(H,3,4)/t15-,16-,17-;;/m0../s1 |
InChI 键 |
JLAVWMIXXPOTHL-ZQGHYHNTSA-N |
手性 SMILES |
CCCC[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)N.CC(=O)O.CC(=O)O |
规范 SMILES |
CCCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)N.CC(=O)O.CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


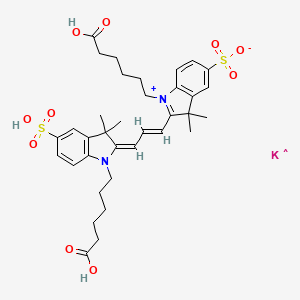
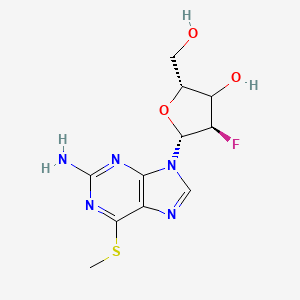
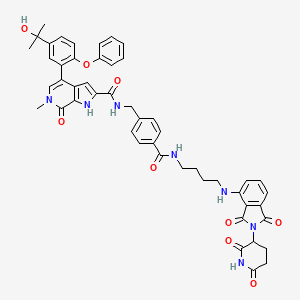
![1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-sulfanylidenepyrimidin-2-one](/img/structure/B12391330.png)
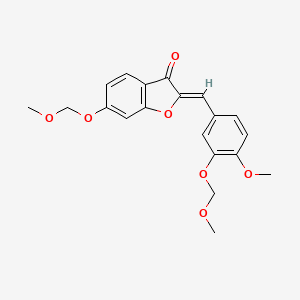
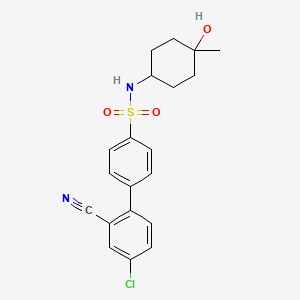
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B12391359.png)
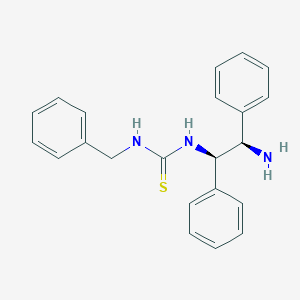
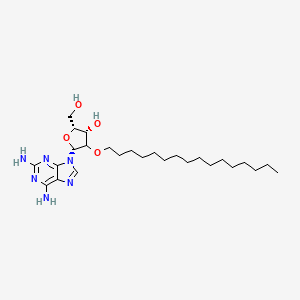
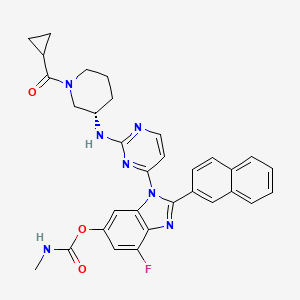
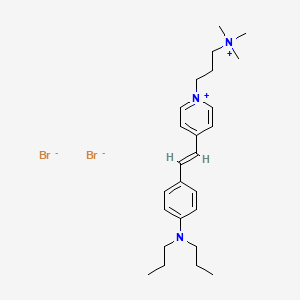
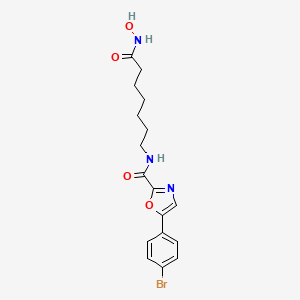
![3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one](/img/structure/B12391398.png)
![N'-[2-(tert-butylamino)-1-(2,3-dimethoxyphenyl)-2-oxoethyl]-N'-(3-ethoxypropyl)-N-(5-methyl-1,2-oxazol-3-yl)butanediamide](/img/structure/B12391399.png)
